(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone
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Overview
Description
The compound (9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone is a complex organic molecule with significant potential in various scientific fields. Its intricate structure, characterized by multiple hydroxyl groups, methyl groups, and a chlorine atom, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the process begins with the formation of the core tricyclic structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. The final step involves the chlorination of the molecule to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce dechlorinated or fully hydrogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its tricyclic structure. This gives it distinct chemical properties and reactivity, making it a valuable tool for researchers in various fields.
Properties
Molecular Formula |
C39H44ClNO9 |
---|---|
Molecular Weight |
706.2 g/mol |
IUPAC Name |
(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |
InChI |
InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/t20-,22-,23-,26-,28-,35-/m0/s1 |
InChI Key |
PGLCKEFYXCGUGA-WFBPRGHJSA-N |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=C[C@@H]([C@H]([C@H](C=C[C@H](CC=C(C(=O)C[C@@H]1O)C)O)C)O)C)C)O)C)Cl |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl |
Origin of Product |
United States |
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